2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentyn-2-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol typically involves the use of trifluoromethylation reactions. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the generation of a trifluoromethyl radical, which then reacts with a suitable precursor to form the desired product. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes. These products retain the trifluoromethyl group, which imparts unique chemical properties to the molecules .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds share the trifluoromethyl-phenyl structure but differ in the heterocyclic moiety attached to the phenyl ring.
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: This compound has a similar trifluoromethyl-phenyl structure but with an acetate group instead of a pentyn-2-ol moiety.
2,2,2-Trifluoroacetophenone: This compound features a trifluoromethyl group attached to an acetophenone structure, differing from the pentyn-2-ol moiety.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol is unique due to its combination of a trifluoromethyl group with a pentyn-2-ol moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H11F3O |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pent-4-yn-2-ol |
InChI |
InChI=1S/C12H11F3O/c1-3-7-11(2,16)9-5-4-6-10(8-9)12(13,14)15/h1,4-6,8,16H,7H2,2H3 |
InChI Key |
LTKYXOFDKAZRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
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